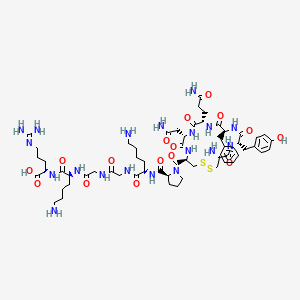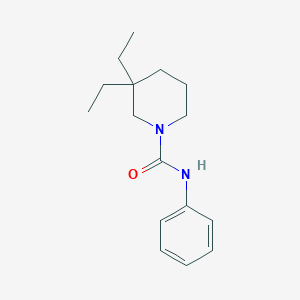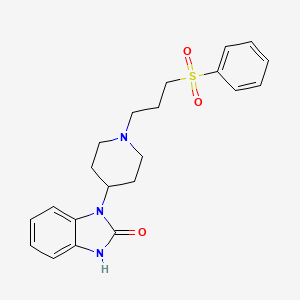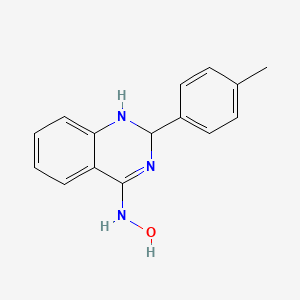
Trimethyl(oct-1-YN-1-YL)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(oct-1-YN-1-YL)stannane is an organotin compound with the molecular formula C11H22Sn It is a derivative of stannane, where the tin atom is bonded to a trimethyl group and an oct-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(oct-1-YN-1-YL)stannane can be synthesized through the reaction of oct-1-yne with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out in an aprotic solvent like tetrahydrofuran (THF). The general reaction is as follows:
Oct-1-yne+Trimethyltin chlorideNaHthis compound+NaCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate safety and handling measures.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(oct-1-YN-1-YL)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethyl group can be substituted with other functional groups.
Coupling Reactions: It can participate in Stille coupling reactions, where it reacts with organic halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Various substituted stannanes.
Coupling Reactions: New carbon-carbon bonded compounds.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Trimethyl(oct-1-YN-1-YL)stannane has several applications in scientific research:
Chemistry: Used in organic synthesis for forming carbon-carbon bonds through coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Research into its potential as a precursor for drug development.
Industry: Limited use in specialized industrial applications due to its reactivity and specificity.
Mechanism of Action
The mechanism of action of Trimethyl(oct-1-YN-1-YL)stannane involves its ability to form new bonds through substitution and coupling reactions. The tin atom in the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but contains silicon instead of tin.
Tributyltin hydride: Another organotin compound with different reactivity.
Trimethyltin chloride: A precursor used in the synthesis of Trimethyl(oct-1-YN-1-YL)stannane.
Uniqueness
This compound is unique due to its specific reactivity in coupling reactions and its potential applications in organic synthesis. Its ability to form new carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules.
Properties
CAS No. |
109059-09-8 |
|---|---|
Molecular Formula |
C11H22Sn |
Molecular Weight |
273.00 g/mol |
IUPAC Name |
trimethyl(oct-1-ynyl)stannane |
InChI |
InChI=1S/C8H13.3CH3.Sn/c1-3-5-7-8-6-4-2;;;;/h3,5-8H2,1H3;3*1H3; |
InChI Key |
WLACNHTWYONPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#C[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)


![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)

![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)
![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)
![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)




![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
